
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine
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Overview
Description
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position, connected to an ethanamine chain. Its molecular formula is C8H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.
Substitution Reactions: The methoxy and methyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Ethanamine Chain: The ethanamine chain is attached via a nucleophilic substitution reaction, often using an alkyl halide as the starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another pyrimidine derivative with similar structural features.
2-(4-Methoxyphenyl)pyrimidine: A compound with a methoxy group at the 4-position of the pyrimidine ring.
Uniqueness
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-8(12-2)11-7(10-6)3-4-9/h5H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKZZZDUDHMOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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